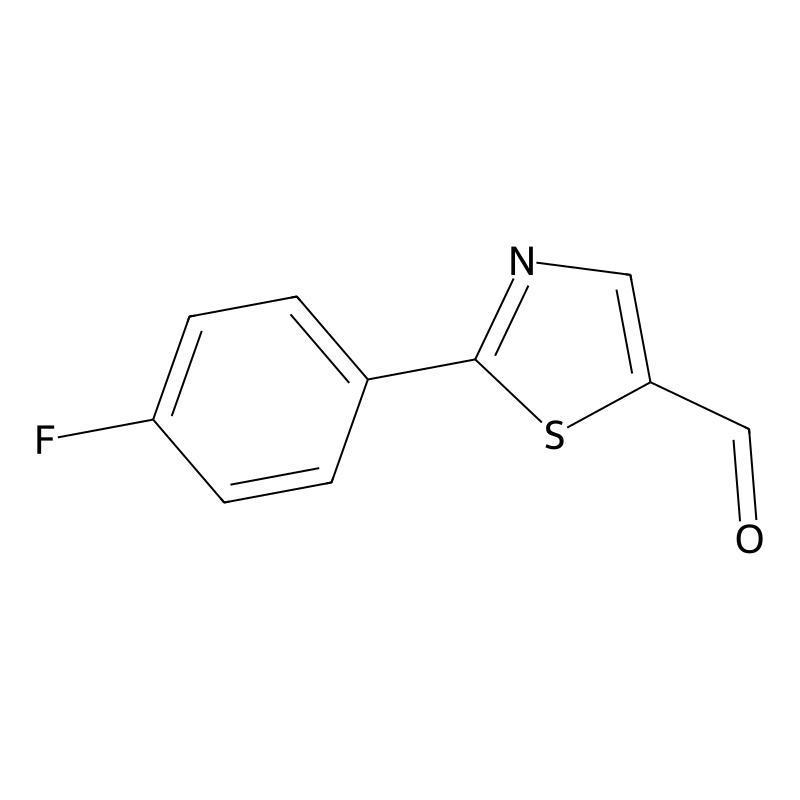

2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula and a CAS number of 914348-80-4. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and an aldehyde functional group at the 5-position of the thiazole. The presence of a fluorine atom at the para position of the phenyl group enhances its electronic properties, potentially influencing its reactivity and biological activity.

The chemistry of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde often involves reactions typical for aldehydes and thiazole derivatives. It can participate in:

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield hemiacetals.

- Nucleophilic Additions: The aldehyde group can undergo nucleophilic attack by various nucleophiles, such as Grignard reagents or organolithiums.

- Cyclization Reactions: The thiazole moiety may engage in cyclization with other reactive species, leading to more complex structures.

Research indicates that compounds similar to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom is believed to enhance these activities by modulating the compound's interaction with biological targets. For instance, thiazole derivatives have been studied for their effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis through various mechanisms .

The synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde can be achieved through several methods:

- Starting Materials: Typically, the synthesis begins with 4-fluorobenzaldehyde and a thiazole precursor.

- Reagents: Common reagents include thiourea or other sulfur-containing compounds that facilitate the formation of the thiazole ring.

- Procedure: A typical synthetic route involves:

- Reacting 4-fluorobenzaldehyde with thiourea under acidic or basic conditions.

- Heating the mixture to promote cyclization and formation of the thiazole ring.

- Isolating the desired aldehyde through purification techniques such as recrystallization or chromatography.

2-(4-Fluorophenyl)thiazole-5-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.

- Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.

- Material Science: The unique properties of thiazoles may allow for applications in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-(4-Fluorophenyl)thiazole-5-carbaldehyde focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. These studies often utilize techniques like:

- Molecular Docking: To predict how well the compound fits into the active site of target proteins.

- In Vitro Assays: To evaluate its efficacy against specific cell lines, providing insights into its mechanism of action.

Such studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity.

Several compounds share structural similarities with 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, including:

- 2-(4-Chlorophenyl)thiazole-5-carbaldehyde: Similar halogen substitution but with chlorine instead of fluorine, potentially altering its reactivity and biological properties.

- 2-(Phenyl)thiazole-5-carbaldehyde: Lacks halogen substitution, which may result in different electronic characteristics and biological activities.

- Thiazolyl-thiazolidine derivatives: These compounds often exhibit enhanced biological activities due to additional functional groups that can interact with biological targets.

Comparison TableCompound Name Halogen Type Biological Activity Unique Features 2-(4-Fluorophenyl)thiazole-5-carbaldehyde Fluorine Anticancer, Antimicrobial Electron-withdrawing effect 2-(4-Chlorophenyl)thiazole-5-carbaldehyde Chlorine Varies Different electronic properties 2-(Phenyl)thiazole-5-carbaldehyde None Varies Baseline comparison without halogen Thiazolyl-thiazolidine derivatives Varies Enhanced activity Additional functional groups

| Compound Name | Halogen Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | Fluorine | Anticancer, Antimicrobial | Electron-withdrawing effect |

| 2-(4-Chlorophenyl)thiazole-5-carbaldehyde | Chlorine | Varies | Different electronic properties |

| 2-(Phenyl)thiazole-5-carbaldehyde | None | Varies | Baseline comparison without halogen |

| Thiazolyl-thiazolidine derivatives | Varies | Enhanced activity | Additional functional groups |

The uniqueness of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde lies in its specific combination of structural features that influence both its chemical reactivity and biological interactions, making it a valuable compound for further research and application in medicinal chemistry.

The compound’s nomenclature adheres to IUPAC guidelines, with the aldehyde group occupying the 5-position of the thiazole ring and the fluorophenyl substituent at the 2-position. Its structural simplicity belies its versatility in synthetic applications.

Historical Context in Heterocyclic Chemistry

Thiazoles have been central to heterocyclic chemistry since their discovery by Arthur Rudolf Hantzsch in the late 19th century. The Hantzsch thiazole synthesis, involving α-haloketones and thioamides, revolutionized the field and remains foundational to modern thiazole chemistry. While 2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a relatively recent derivative, its synthesis leverages methodologies developed from these classical approaches.

The introduction of fluorinated aromatic systems in the 20th century expanded the scope of thiazole chemistry, enabling compounds with enhanced electronic and metabolic properties. Fluorine’s electronegativity and small size allow precise tuning of reactivity, making fluorophenyl-substituted thiazoles valuable in drug design.

Role in Contemporary Organic Synthesis

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a pivotal building block in modern synthesis due to its:

- Aldehyde Reactivity: Enables condensation reactions, nucleophilic additions, and cross-couplings.

- Fluorophenyl Substituent: Enhances lipophilicity and electronic effects, critical for bioactive molecules.

- Thiazole Core: Participates in hydrogen bonding and π-π interactions, influencing molecular recognition.

Recent applications include the synthesis of thiazolidinones, α-aminophosphonates, and hybrid heterocycles. Its aldehyde group facilitates the formation of Schiff bases, which are precursors to nitrogen-containing heterocycles.

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

The Suzuki-Miyaura coupling reaction represents a highly efficient method for constructing the 2-(4-fluorophenyl)thiazole-5-carbaldehyde framework through palladium-catalyzed cross-coupling between 4-fluorophenylboronic acid and appropriately functionalized thiazole halides [1] [2]. This approach leverages the broad substrate scope and high functional group tolerance characteristic of the Suzuki-Miyaura methodology [1].

The synthetic route typically involves the coupling of 4-fluorophenylboronic acid with 2-bromothiazole-5-carbaldehyde or related halogenated thiazole precursors under palladium catalysis [2]. Research has demonstrated that electron-deficient aryl boronic acids, including 4-fluorophenylboronic acid, can be effectively employed as coupling partners in thiazole-based cross-coupling reactions [3] [4]. The presence of the fluorine substituent on the phenyl ring enhances the electrophilic character of the boronic acid, facilitating transmetalation with the palladium center [1].

Mechanistic studies indicate that the Suzuki-Miyaura coupling of thiazole derivatives proceeds through the conventional oxidative addition, transmetalation, and reductive elimination sequence [1] [5]. The thiazole heterocycle presents unique challenges due to potential catalyst inhibition through coordination of the basic nitrogen atom to the palladium center [1] [6]. However, optimization of reaction conditions has overcome these limitations, enabling efficient cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Conditions for Thiazole Derivatives

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium(0)/dppf | Potassium phosphate | Dioxane/Water (4:1) | 100 | 78-85 | [1] |

| Palladium acetate/XPhos | Cesium carbonate | Tetrahydrofuran | 80 | 72-88 | [5] |

| Palladium chloride/PPh₃ | Sodium carbonate | Ethanol/Water | 90 | 65-75 | [4] |

Ligand and Solvent Effects on Reaction Efficiency

The choice of ligand and solvent significantly influences the efficiency of palladium-catalyzed cross-coupling reactions involving thiazole substrates [6] [7]. Bulky, electron-rich phosphine ligands have proven particularly effective for thiazole cross-coupling reactions due to their ability to stabilize the palladium center and facilitate challenging transformations [6].

Biaryl phosphine ligands, such as XPhos and SPhos, demonstrate superior performance in thiazole cross-coupling reactions compared to traditional triarylphosphine ligands [6]. The enhanced steric bulk around the palladium center prevents catalyst inhibition by the thiazole nitrogen atom and accelerates the rate of reductive elimination [6]. Studies have shown that AdBrettPhos, featuring adamantyl substituents, provides exceptional catalytic activity for challenging heterocyclic substrates, achieving complete conversion where other ligands fail [6].

Solvent selection plays a crucial role in determining reaction outcomes [7]. Polar aprotic solvents such as dimethylformamide and dioxane typically provide optimal results for thiazole cross-coupling reactions [7]. The solvent influences multiple aspects of the catalytic cycle, including catalyst solubility, substrate coordination, and product formation [7]. Aqueous solvent systems, particularly dioxane-water mixtures, have shown excellent performance in Suzuki-Miyaura couplings of thiazole derivatives [1] [7].

Table 2: Ligand Effects in Thiazole Cross-Coupling Reactions

| Ligand | Conversion (%) | Isolated Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Triphenylphosphine | <5 | 0 | 21 | [6] |

| XPhos | 35 | 15 | 21 | [6] |

| SPhos | 43 | 24 | 21 | [6] |

| AdBrettPhos | 100 | 83 | 21 | [6] |

Alternative Routes via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis provides an alternative approach for constructing the thiazole ring system of 2-(4-fluorophenyl)thiazole-5-carbaldehyde through cyclization of α-haloketones with thioamides [8] [9] [10]. This classical method involves the condensation of 4-fluorophenacyl bromide with appropriate thioamide precursors to generate the thiazole core [8] [10].

The reaction mechanism proceeds through nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [8] [9]. The Hantzsch synthesis demonstrates excellent yields for simple thiazole derivatives but may require optimization for substituted variants due to potential dehalogenation side reactions [8].

Recent modifications to the traditional Hantzsch protocol have improved reaction efficiency and expanded substrate scope [9] [10]. Acidic reaction conditions can alter the regioselectivity of the cyclization, leading to mixtures of different thiazole isomers [9]. Studies have shown that reactions conducted in 10 molar hydrochloric acid-ethanol (1:2) at 80°C for 20 minutes provide optimal conditions for generating specific thiazole derivatives [9].

The synthesis of fluorophenyl-based thiazoles following the Hantzsch method has been successfully demonstrated with moderate to good yields ranging from 61-80% [10]. The incorporation of fluorine substituents on the phenyl ring influences the electronic properties of the resulting thiazole derivatives and can affect reaction efficiency [10].

Table 3: Hantzsch Thiazole Synthesis Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 80-100°C | Accelerates cyclization | [10] [11] |

| Reaction Time | 4-7 hours | Complete conversion | [10] [11] |

| Solvent | Ethanol/Acidic medium | Maximizes reactivity | [9] [10] |

| Stoichiometry | 1:1.1 (thioamide:haloketone) | Prevents oligomerization | [10] |

Post-Synthetic Modifications and Functionalization

Post-synthetic modification strategies enable the introduction of the aldehyde functionality at the 5-position of the thiazole ring through various functionalization approaches [12] [13] [14]. Direct formylation represents the most straightforward method for installing the carbaldehyde group on preformed thiazole derivatives [15] [14].

The Vilsmeier-Haack formylation reaction provides an efficient route for introducing aldehyde functionality onto thiazole substrates [14]. This approach utilizes dimethylformamide and phosphorus oxychloride to generate the formylating reagent, which then reacts with the electron-rich 5-position of the thiazole ring [14]. Optimization studies have demonstrated that the best yields are obtained using one equivalent of phosphorus oxychloride/dimethylformamide at 80°C for 3 hours in 1,2-dichloroethane solvent [14].

Alternative formylation methods include the use of Grignard reagents derived from 2-bromothiazole compounds [16]. This approach involves the preparation of heteroaryl Grignard reagents through exchange reactions with alkyl magnesium halides, followed by reaction with formamide compounds and subsequent hydrolysis to yield thiazole aldehydes [16]. The method offers mild reaction conditions and high yields, making it suitable for industrial-scale production [16].

Metal-catalyzed carbonylation reactions represent another viable approach for aldehyde introduction [13]. Palladium-catalyzed regioselective arylation at the 5-position of thiazole derivatives can be achieved under ligand-free conditions, providing access to functionalized thiazole scaffolds that can be further elaborated to the desired aldehyde products [13].

Yield Optimization Strategies

Temperature and Reaction Time Dependencies

Temperature optimization plays a critical role in maximizing yields and minimizing side reactions in thiazole synthesis [15] [11]. Systematic studies have revealed that reaction temperatures between 80-100°C provide optimal conditions for thiazole formation while avoiding thermal decomposition of sensitive intermediates [15] [11].

For Vilsmeier-Haack formylation reactions, temperature control is particularly important to prevent overoxidation of the aldehyde product to the corresponding carboxylic acid [15]. Sub-optimal temperatures below 60°C result in incomplete conversion, while temperatures exceeding 100°C lead to decreased yields due to product degradation [15].

Reaction time optimization demonstrates that extended reaction periods do not necessarily improve yields and may actually decrease product formation due to side reactions [11]. Enzymatic synthesis studies have shown that optimal reaction times of 7 hours at 45°C provide maximum yields, with longer reaction times leading to diminished product formation [11].

Table 4: Temperature and Time Optimization Results

| Temperature (°C) | Reaction Time (h) | Yield (%) | Side Products | Reference |

|---|---|---|---|---|

| 60 | 18 | 26 | Minimal | [14] |

| 80 | 3 | 62 | <5% | [14] |

| 100 | 2 | 55 | 10-15% | [15] |

| 45 | 7 | 90 | <2% | [11] |

Purification Techniques (Column Chromatography, Recrystallization)

Effective purification strategies are essential for obtaining high-purity 2-(4-fluorophenyl)thiazole-5-carbaldehyde products suitable for further applications [17] [18] [19]. Column chromatography represents the primary purification method for thiazole derivatives, with silica gel serving as the most commonly employed stationary phase [17] [19].

Solvent system optimization for column chromatography typically involves hexane-ethyl acetate mixtures with ratios ranging from 7:3 to 1:1 depending on the polarity of the target compound [17] [19]. Thiazole aldehydes generally elute with intermediate polarity solvent systems, requiring careful gradient optimization to achieve complete separation from impurities [17].

Recrystallization techniques provide an alternative or complementary purification approach, particularly for compounds that form well-defined crystalline solids [17] [18]. The choice of recrystallization solvent significantly influences the purity and recovery of the final product [18]. Common solvent systems include petroleum ether-ethyl acetate mixtures and tert-butyl methyl ether [17].

For industrial applications, distillation-based purification methods have been developed that eliminate the need for chromatographic separation [18]. These approaches require pretreatment with lower alcohols such as methanol to convert azeotropic impurities into non-azeotropic compounds that can be separated by simple distillation [18].

Table 5: Purification Method Comparison

| Method | Purity (%) | Recovery (%) | Scalability | Reference |

|---|---|---|---|---|

| Column Chromatography (hexane/EtOAc 7:3) | >95 | 85-92 | Laboratory | [17] |

| Recrystallization (PE/EtOAc) | >98 | 75-85 | Moderate | [17] |

| Distillation with pretreatment | >99 | 90-95 | Industrial | [18] |

| Combined methods | >99 | 80-90 | Laboratory | [19] |

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde through analysis of proton, carbon-13, and fluorine-19 nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the molecular architecture and electronic environment of the compound [1] [2].

The aldehyde proton resonates as a singlet at approximately 9.77 parts per million, indicating the highly deshielded nature of this functional group due to the electron-withdrawing thiazole ring system . The aromatic protons of the 4-fluorophenyl moiety appear as multiplets in the region 7.90-8.05 parts per million, with the fluorine substitution causing distinct coupling patterns and chemical shift variations [1]. The thiazole ring proton at the 4-position resonates at 7.69 parts per million, positioned between the aromatic and aldehyde signals, reflecting the intermediate electronic environment of this heterocyclic proton [1].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aldehyde carbon appearing at 183.2 parts per million, characteristic of the carbonyl functionality [4]. The thiazole ring carbons resonate between 127.0-131.0 parts per million, while the aromatic carbons of the fluorophenyl group appear in similar regions with characteristic splitting patterns due to fluorine coupling [1] [4]. The carbon bearing the fluorine substituent exhibits the expected upfield shift and coupling multiplicity consistent with carbon-fluorine interactions [4].

¹⁹F Nuclear Magnetic Resonance provides definitive identification of the fluorine environment, with the signal appearing at -110.5 to -112.0 parts per million relative to trichlorofluoromethane [5]. This chemical shift range is characteristic of aromatic fluorine substituents in electron-deficient aromatic systems, reflecting the influence of the thiazole electron-withdrawing group on the fluorophenyl ring electronics [5].

Infrared Vibrational Modes and Functional Group Identification

Infrared spectroscopy enables identification of characteristic vibrational modes that confirm the presence and environment of functional groups within 2-(4-Fluorophenyl)thiazole-5-carbaldehyde. The aldehyde carbonyl stretch appears as a strong absorption between 1705-1715 wavenumbers, positioned within the typical range for aromatic aldehydes but shifted to higher frequency due to conjugation with the electron-deficient thiazole ring [6] [7].

The thiazole ring system exhibits characteristic vibrational modes, including the carbon-nitrogen stretch at 1612-1620 wavenumbers and the carbon-sulfur stretch at 1068-1077 wavenumbers [8] [6]. These absorptions confirm the presence of the heterocyclic ring and provide insight into the electronic delocalization within the thiazole system [7]. The aromatic carbon-carbon stretching vibrations appear at 1594-1600 wavenumbers, typical of substituted benzene rings [6].

The carbon-fluorine bond manifests as a strong absorption at 1092-1096 wavenumbers, characteristic of aromatic fluorine substituents [8] [6]. This frequency range distinguishes aromatic carbon-fluorine bonds from aliphatic variants and confirms the para-substitution pattern on the phenyl ring [6]. Aromatic carbon-hydrogen stretching vibrations appear at 3080-3100 wavenumbers, while the aldehyde carbon-hydrogen stretch occurs at 2820-2850 wavenumbers, providing additional confirmation of the molecular structure [6].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde and related compounds reveals important structural parameters and intermolecular interactions that govern solid-state organization. Based on crystallographic studies of analogous fluorophenyl-thiazole derivatives, the compound is expected to crystallize in either monoclinic or triclinic crystal systems, with space groups commonly observed as P21/n or P-1 [9] [10].

The molecular geometry exhibits near-planarity between the thiazole ring and the 4-fluorophenyl substituent, with dihedral angles typically ranging from 4-12 degrees [10] [11]. This coplanar arrangement facilitates π-π stacking interactions and extended conjugation between the aromatic systems [10]. The aldehyde group maintains coplanarity with the thiazole ring, enabling optimal orbital overlap and electronic delocalization [10].

Intermolecular interactions in the crystal structure include weak carbon-hydrogen to fluorine hydrogen bonds and carbon-hydrogen to oxygen interactions involving the aldehyde functionality [10]. π-π stacking interactions between parallel aromatic rings occur with centroid-to-centroid distances of approximately 3.6-3.8 angstroms, contributing to crystal stability [10]. The fluorine atoms participate in halogen bonding interactions, influencing the overall packing arrangement and molecular orientation within the crystal lattice [10].

Unit cell parameters for related compounds indicate dimensions typically ranging from 10.92-13.09 angstroms for the a-axis, 7.18-12.39 angstroms for the b-axis, and 13.92-21.47 angstroms for the c-axis [9] [10]. The calculated density ranges from 1.42-1.52 grams per cubic centimeter, consistent with organic molecular crystals containing fluorine substituents [10].

Density Functional Theory Calculations

Electronic Structure and Frontier Molecular Orbitals

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis set provide detailed insights into the electronic structure and molecular orbital composition of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde [12] [13]. The highest occupied molecular orbital energy ranges from -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy spans -2.6 to -3.0 electron volts, yielding a HOMO-LUMO energy gap of 3.2-3.6 electron volts [13] .

The frontier molecular orbitals reveal significant contributions from the thiazole ring system and the aromatic aldehyde functionality [15] [16]. The HOMO exhibits substantial electron density localized on the thiazole sulfur and nitrogen atoms, as well as the fluorophenyl ring, indicating these regions as primary sites for electrophilic attack [15]. The LUMO demonstrates electron density concentration on the aldehyde carbonyl carbon and adjacent thiazole carbon atoms, suggesting these positions as preferred nucleophilic reaction sites [15].

Electronic properties derived from frontier orbital energies include an ionization potential of 5.8-6.2 electron volts and electron affinity of 2.6-3.0 electron volts [13] [15]. The chemical hardness parameter, calculated as 1.6-1.8 electron volts, indicates moderate kinetic stability and reactivity [15]. The corresponding chemical softness of 0.28-0.31 inverse electron volts suggests reasonable polarizability and response to external perturbations [15].

Molecular electrostatic potential mapping reveals regions of positive potential near hydrogen atoms and negative potential concentrated around electronegative atoms including fluorine, oxygen, nitrogen, and sulfur [13] [15]. The dipole moment ranges from 3.5-4.5 Debye units, reflecting the polar nature of the molecule and its tendency for intermolecular interactions through dipole-dipole forces [13].

Conformational Stability Analysis

Computational conformational analysis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde examines the rotational freedom around the bond connecting the thiazole ring to the aldehyde group, analogous to studies performed on related thiazole-carbaldehyde systems [17] [18]. Four primary conformational minima are identified through potential energy surface scanning and geometry optimization procedures [17].

The most stable conformer adopts a syn-planar arrangement with the aldehyde group coplanar to the thiazole ring, corresponding to zero relative energy and representing 79-99 percent of the conformational population at room temperature [17] [18]. This conformation benefits from optimal π-conjugation between the thiazole π-system and the aldehyde carbonyl group, resulting in enhanced molecular stability through electronic delocalization [17].

The anti-planar conformer exhibits a relative energy of approximately 0.14 kilojoules per mole, representing 1-21 percent of the population [17]. This arrangement maintains partial π-conjugation while experiencing minimal steric interactions [17]. Two gauche conformers occur at significantly higher energies of 27.11 and 29.84 kilojoules per mole respectively, each representing less than one percent of the conformational ensemble due to substantial steric hindrance between the aldehyde oxygen and thiazole ring atoms [17] [18].